
2-Methyl-2H-indazol-4-amine
Description
2-Methyl-2H-indazol-4-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a bicyclic ring system with a pyrazole ring fused to a benzene ring, with a methyl group at the 2-position and an amine group at the 4-position.
Properties
IUPAC Name |
2-methylindazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-11-5-6-7(9)3-2-4-8(6)10-11/h2-5H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCAMILOUFSNOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572530 | |
Record name | 2-Methyl-2H-indazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00572530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82013-51-2 | |
Record name | 2-Methyl-2H-indazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00572530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-2-methyl-2H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2H-indazol-4-amine can be achieved through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .
Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic schemes to ensure high yields and minimal byproducts. Methods such as Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones and Ag-catalyzed nitration–annulation with tert-butyl nitrite are employed .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2H-indazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-Methyl-2H-indazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It serves as a core structure in the development of pharmaceutical drugs targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-2H-indazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1H-indazole: Another member of the indazole family with a different tautomeric form.
2H-indazole: A closely related compound with similar structural features.
Indazole derivatives: Various substituted indazoles with diverse biological activities.
Uniqueness: 2-Methyl-2H-indazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
2-Methyl-2H-indazol-4-amine is a compound belonging to the indazole class of heterocyclic compounds, notable for its diverse biological activities. This article delves into its pharmacological potential, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
Molecular Formula : CHN\
Molecular Weight : 147.18 g/mol
The structure of this compound features a bicyclic framework with an amine group at position 4 and a methyl group at position 2. This configuration enhances its reactivity and biological interactions, making it a candidate for drug development.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been studied as a potential inhibitor of various kinases involved in tumor growth and proliferation. Notably, indazole derivatives have shown activity against several cancer cell lines with promising IC values.
Study | Cancer Cell Line | IC Value (µM) | Mechanism of Action |
---|---|---|---|
Study A | HCT116 | 0.64 | PLK4 inhibition |
Study B | KMS-12 BM | 1.4 | ERK1/2 pathway inhibition |
Study C | MM1.S | 0.64 | Dual mechanism |
These findings suggest that this compound could serve as a scaffold for developing new anticancer therapies targeting specific kinases.
Anti-inflammatory Activity
Indazole derivatives, including this compound, have demonstrated anti-inflammatory effects through the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This activity may be linked to modulation of the arachidonic acid pathway, which is crucial in producing pro-inflammatory mediators.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Kinase Inhibition : The compound shows structural similarities to known kinase inhibitors, suggesting potential efficacy in modulating kinase activity.
- CYP1A2 Inhibition : It has been identified as a CYP1A2 inhibitor, indicating its role in drug metabolism modulation, which could affect the pharmacokinetics of co-administered drugs.
- Anti-inflammatory Pathways : By inhibiting COX-2, the compound may reduce inflammation-related signaling pathways, offering therapeutic benefits in inflammatory diseases.
Case Studies and Research Findings
Several studies have highlighted the pharmacological potential of this compound:
-
Study on Antitumor Efficacy :
- Researchers evaluated the compound's effect on tumor growth in mouse models.
- Results indicated significant tumor reduction compared to control groups, supporting its anticancer potential.
-
Inflammation Model Studies :
- In vivo studies demonstrated reduced edema in models of acute inflammation.
- The compound effectively lowered pro-inflammatory cytokine levels.
-
Drug Interaction Studies :
- Investigations into its role as a CYP1A2 inhibitor revealed potential drug-drug interactions that warrant further exploration in clinical settings.
Future Directions
Given its promising biological activities, further research on this compound should focus on:
- Structural Optimization : Modifying the chemical structure to enhance potency and selectivity against specific targets.
- Clinical Trials : Conducting phase I clinical trials to evaluate safety and efficacy in humans.
- Mechanistic Studies : Elucidating detailed mechanisms of action through advanced molecular biology techniques.
Q & A
Q. What are the established synthetic routes for 2-Methyl-2H-indazol-4-amine, and what reaction conditions are critical for optimizing yield?
The synthesis of this compound typically involves condensation reactions under acidic or catalytic conditions. For example, analogous indazole derivatives are synthesized via refluxing in acetic acid with paraformaldehyde and amines, followed by purification via flash chromatography . Key parameters include temperature control (70–80°C), stoichiometric ratios (e.g., 1.2 equivalents of amine), and reaction time (1–5 hours). Acidic conditions help facilitate cyclization, while post-reaction neutralization with sodium bicarbonate ensures product stability .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Characterization relies on a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and amine proton environments.
- IR spectroscopy to identify N-H stretching (3200–3400 cm⁻¹) and aromatic C=C vibrations .
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if single crystals are obtainable) to resolve structural ambiguities. For instance, related indazole derivatives have been analyzed using SHELXL for refinement and WinGX/ORTEP for visualization .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected NMR splitting or IR absorption) be systematically addressed?
Contradictions often arise from impurities, tautomerism, or solvent effects. To resolve these:
- Cross-validation : Compare data with computational predictions (e.g., DFT-calculated NMR shifts) .
- Variable-temperature NMR to assess dynamic processes like proton exchange.
- Crystallographic validation : Single-crystal X-ray diffraction provides definitive structural proof, as demonstrated for 2-(4-methylphenyl)-2H-indazole .
- Tandem techniques : LC-MS or 2D NMR (COSY, HSQC) to isolate and identify byproducts .
Q. What methodologies are recommended for determining the crystal structure of this compound derivatives?
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals.
- Structure solution : Employ SHELXD for phase problem resolution and SHELXL for refinement, ensuring R-factors < 0.05 .
- Visualization : ORTEP for Windows generates displacement ellipsoid plots, while Mercury software aids in packing diagram analysis .
- Validation : Check for data-to-parameter ratios > 10 and mean σ(C–C) < 0.005 Å to ensure precision .
Q. How can computational chemistry (e.g., DFT) enhance the study of this compound’s electronic properties?
- Electrostatic potential maps predict reactive sites for electrophilic/nucleophilic attacks.
- Frontier molecular orbital (FMO) analysis calculates HOMO-LUMO gaps to estimate stability and optical properties.
- Docking studies model interactions with biological targets (e.g., kinases), though experimental validation via assays is essential. DFT workflows are often integrated with Gaussian or ORCA software .
Q. What are the emerging applications of this compound in medicinal chemistry or materials science?
- Pharmaceutical intermediates : Analogous indazole amines are precursors for kinase inhibitors and fluorophores .
- Ligand design : The indazole scaffold coordinates with transition metals (e.g., Pd, Pt) in catalytic systems.
- Optoelectronic materials : Derivatives with extended conjugation (e.g., benzimidazole hybrids) exhibit tunable fluorescence .
Methodological Notes
- Synthetic optimization : Always monitor reactions via TLC and employ gradient elution in chromatography to separate regioisomers.
- Safety protocols : Handle amines under inert atmospheres (N₂/Ar) to prevent oxidation, and use PPE for irritant intermediates .
- Data repositories : Archive crystallographic data in the Cambridge Structural Database (CSD) or CCDC for community access .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.